(1S,2R,4As,6aR,6aS,6bR,8aR,10S,12aR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
(1S,2R,4As,6aR,6aS,6bR,8aR,10S,12aR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Acetylursolic acid, also known as acetylursolate or ursolic acid acetate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Acetylursolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, acetylursolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, acetylursolic acid can be found in a number of food items such as tea, japanese persimmon, common verbena, and rosemary. This makes acetylursolic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
7372-30-7
VCID:
VC0197742
InChI:
InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23+,24-,25+,26?,29+,30-,31-,32+/m1/s1
SMILES:
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
Molecular Formula:
C32H50O4
Molecular Weight:
498.7 g/mol
(1S,2R,4As,6aR,6aS,6bR,8aR,10S,12aR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
CAS No.: 7372-30-7
Reference Standards
VCID: VC0197742
Molecular Formula: C32H50O4
Molecular Weight: 498.7 g/mol
CAS No. | 7372-30-7 |
---|---|
Product Name | (1S,2R,4As,6aR,6aS,6bR,8aR,10S,12aR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Molecular Formula | C32H50O4 |
Molecular Weight | 498.7 g/mol |
IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Standard InChI | InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23+,24-,25+,26?,29+,30-,31-,32+/m1/s1 |
Standard InChIKey | PHFUCJXOLZAQNH-MBBHOZISSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)C2[C@H]1C)C)C(=O)O |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Appearance | Powder |
Melting Point | 285°C |
Physical Description | Solid |
Description | Acetylursolic acid, also known as acetylursolate or ursolic acid acetate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Acetylursolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, acetylursolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, acetylursolic acid can be found in a number of food items such as tea, japanese persimmon, common verbena, and rosemary. This makes acetylursolic acid a potential biomarker for the consumption of these food products. |
PubChem Compound | 25032406 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume